(1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
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Overview
Description
(1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[221]heptane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the Fmoc protecting group, and subsequent functionalization to achieve the desired stereochemistry.
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.
Introduction of the Fmoc Protecting Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Functionalization and Stereochemistry Control: The final steps involve selective functionalization and control of stereochemistry using chiral catalysts or reagents to achieve the (1R,3S,4S) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amine functionality, allowing selective reactions to occur at other sites. The bicyclic structure provides rigidity and steric hindrance, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the Fmoc protecting group, making it less versatile in synthetic applications.
(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Contains a different protecting group, which may affect its reactivity and stability.
Uniqueness
The presence of the Fmoc protecting group in (1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid makes it unique compared to similar compounds. This group provides enhanced stability and allows for selective deprotection under mild conditions, making it highly valuable in synthetic chemistry.
Properties
CAS No. |
1932115-41-7 |
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Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-21(25)20-13-9-10-14(11-13)23(20)22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-20H,9-12H2,(H,24,25)/t13-,14+,20-/m0/s1 |
InChI Key |
MFMHMHFNWJQMQT-MNVSYLFESA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1CC2CC1C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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